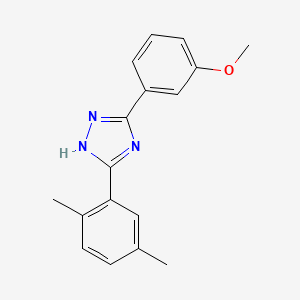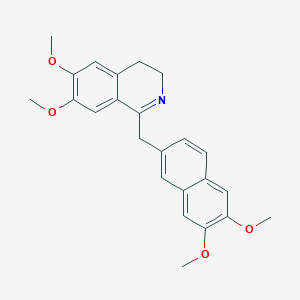![molecular formula C15H22N6O5S B12908505 (2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)
(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid is a complex organic compound that features a unique combination of amino acids and nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the nucleoside analog:
Amino acid coupling: The nucleoside analog is then coupled with the amino acid through a series of protection and deprotection steps.
Thioether formation: The final step involves the formation of the thioether linkage under mild conditions to avoid degradation of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesizers and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can be used to modify the purine base or the thioether linkage.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the purine base or the amino acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield modified purine bases.
Scientific Research Applications
(S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, while the amino acid moiety can interact with proteins. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose.
S-Adenosylmethionine: A compound involved in methyl group transfers.
Cysteine: An amino acid containing a thiol group.
Uniqueness
(S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid is unique due to its combination of a nucleoside analog and an amino acid. This dual functionality allows it to interact with both nucleic acids and proteins, making it a versatile tool in biochemical research.
Properties
Molecular Formula |
C15H22N6O5S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H22N6O5S/c1-17-12-9-13(19-5-18-12)21(6-20-9)14-11(23)10(22)8(26-14)4-27-3-2-7(16)15(24)25/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H,24,25)(H,17,18,19)/t7-,8+,10+,11+,14+/m0/s1 |
InChI Key |
GEJILRRXJVSBCM-TWBCTODHSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)

![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)
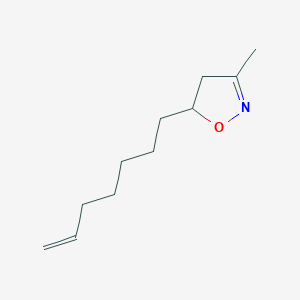
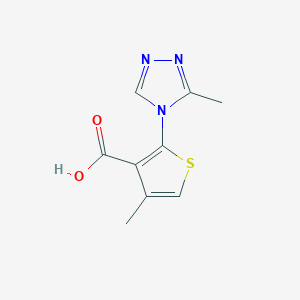
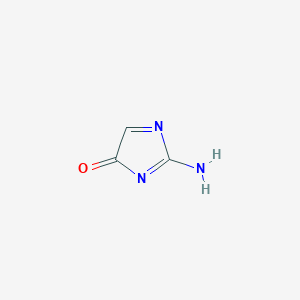
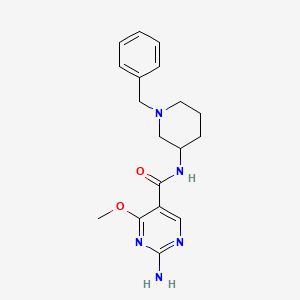
![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)

![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)

![1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one](/img/structure/B12908490.png)
